molecular formula C7H4BrF2NO B13492831 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone

1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone

Cat. No.: B13492831
M. Wt: 236.01 g/mol
InChI Key: KUMGDNGLUOEQPH-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone is a chemical compound with the molecular formula C7H4BrF2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone typically involves the reaction of 6-bromopyridine with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the difluoroethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO), elevated temperatures.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.

    1-(6-Bromopyridin-3-yl)ethanol: Contains an alcohol group instead of the difluoroethanone group.

    1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: Contains an additional fluorine atom compared to 1-(6-Bromopyridin-3-yl)-2,2-difluoroethanone.

Uniqueness

This compound is unique due to the presence of both bromine and difluoroethanone groups, which confer distinct chemical and biological properties. The difluoroethanone group can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H4BrF2NO

Molecular Weight

236.01 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2-difluoroethanone

InChI

InChI=1S/C7H4BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H

InChI Key

KUMGDNGLUOEQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)F)Br

Origin of Product

United States

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